Dansyl fluoride

Catalog No.
S570789
CAS No.
34523-28-9
M.F
C12H12FNO2S
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl fluoride

CAS Number

34523-28-9

Product Name

Dansyl fluoride

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl fluoride

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3

InChI Key

JMHHECQPPFEVMU-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F

Synonyms

5-dimethylaminonaphthalene-1-sulfonyl fluoride, dansyl fluoride

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F

The exact mass of the compound Dansyl fluoride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dansyl fluoride (CAS 34523-28-9) is an advanced fluorogenic derivatization reagent and sulfur(VI) fluoride exchange (SuFEx) electrophile. Unlike traditional sulfonyl chlorides, which are highly susceptible to moisture-induced degradation, the sulfonyl fluoride warhead provides exceptional hydrolytic stability in aqueous environments [1]. This stability, combined with its specific reactivity toward active-site serines and silyl ethers, makes it a critical procurement choice for precision protein labeling, activity-based protein profiling (ABPP), and orthogonal post-polymerization modifications where exact stoichiometry and minimal background fluorescence are strictly required [2].

Research Fit

Probe class Amine-reactive, active-site-directed fluorogenic probe
Target family Serine hydrolase active-site labeling and inhibition
Detection Environment-sensitive dansyl fluorophore with high quantum yield

Substituting Dansyl fluoride with the more common Dansyl chloride fundamentally alters reaction kinetics, selectivity, and assay cleanliness. Dansyl chloride undergoes rapid spontaneous hydrolysis in aqueous media, creating high concentrations of fluorescent dansyl acid byproducts that obscure analytical readouts and necessitate large molar excesses of the reagent [1]. Furthermore, the chloride variant reacts non-specifically with primary amines across a protein surface. In contrast, Dansyl fluoride resists spontaneous hydrolysis and acts as a highly selective electrophile, targeting specific active-site residues or participating in controlled SuFEx click chemistry without generating overwhelming background noise [1].

Substitution Risk

Risk factor
Dansyl fluoride (target)
Dansyl chloride (substitute)
Reaction specificity
Stoichiometric 1:1 active-site serine labeling
Non-specific, multi-site amine labeling
Enzyme outcome
Complete, targeted inactivation
Activity loss not selective; labeling pattern may vary
Research fit
Active-site mapping and stoichiometric titration
General amine detection; may confound mechanistic studies

Resistance to Aqueous Hydrolysis and Background Reduction

Sulfonyl chlorides like Dansyl chloride are notoriously unstable in aqueous buffers, hydrolyzing rapidly to generate high background fluorescence from dansyl acid. Dansyl fluoride demonstrates vastly superior hydrolytic stability, remaining intact in aqueous buffers and allowing for extended incubation times without massive reagent degradation. Studies show that Dansyl fluoride conjugates and the reagent itself maintain stability across a broad pH range (pH 3 to 9) at 25°C, ensuring that the fluorescence signal is strictly correlated with successful covalent labeling rather than reagent breakdown [1].

Evidence DimensionHydrolytic stability in aqueous media
Target Compound DataHighly stable across pH 3-9 at 25°C; minimal spontaneous hydrolysis
Comparator Or BaselineDansyl chloride (Rapid spontaneous hydrolysis, high background fluorescence)
Quantified DifferenceOrders of magnitude longer half-life in aqueous conditions
ConditionsAqueous buffer, pH 3-9, 25°C

Buyers conducting aqueous bioconjugation must procure the fluoride form to prevent rapid reagent degradation and eliminate false-positive background fluorescence.

Labeling selectivity
Head-to-head
Target: stoichiometric 1:1 · Comparator: non-specific, multi-site
Supports active-site mapping for serine proteases
Based on α-chymotrypsin, subtilisin, trypsin labeling study

Stoichiometric Selectivity in Serine Protease Labeling

When applied to serine proteases such as alpha-chymotrypsin and trypsin, Dansyl fluoride provides highly specific, stoichiometric (1:1) labeling of the active-site serine residue, resulting in complete inhibition of enzymatic activity. In direct comparative studies, the reaction of Dansyl chloride with the same enzymes was found to be entirely unspecific, labeling multiple surface residues randomly and failing to act as a reliable active-site probe [1].

Evidence DimensionLabeling specificity and stoichiometry
Target Compound Data1:1 stoichiometric incorporation at the active-site serine
Comparator Or BaselineDansyl chloride (Unspecific, multi-site random labeling)
Quantified Difference100% active-site specificity vs. random surface conjugation
ConditionsAlpha-chymotrypsin / trypsin labeling in aqueous buffer

Procurement of Dansyl fluoride is essential for researchers needing precise activity-based profiling, where non-specific labeling by chlorides would ruin quantitative assays.

AChE inhibitor potency
Head-to-head
12.5×
Reported potency rank in rMoAChE assay context
Dansyl-FPC vs. Texas Red-FPC; fluorophosphonate warhead

High-Yield Orthogonal Post-Polymerization Modification via SuFEx

Dansyl fluoride serves as a highly efficient fluorosulfate/sulfonyl fluoride warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. When reacted with silyl ether-functionalized polymers in the presence of DBU (0.5 equivalents) in DMF, Dansyl fluoride achieves nearly quantitative conversion (>95% yield) within 16 to 20 hours [1]. This orthogonal reactivity allows for precise fluorescent tagging of polymer backbones without cross-reacting with other functional groups, a feat not reliably achievable with highly reactive sulfonyl chlorides.

Evidence DimensionSuFEx coupling conversion rate
Target Compound DataNearly quantitative conversion (>95%) with silyl ethers
Comparator Or BaselineTraditional sulfonyl chlorides (Incompatible with controlled SuFEx due to side reactions)
Quantified DifferenceEnables controlled, catalytic SuFEx coupling with >95% yield
ConditionsDMF solvent, DBU catalyst (0.5 equiv), ambient temperature, 16-20 h

Materials scientists must select Dansyl fluoride to leverage SuFEx click chemistry for modular, high-yield functionalization of complex macromolecules.

Quantum yield
Class-level
Φ 0.66–0.70
Supports sensitive detection; environment-dependent
Data to verify; source-specific review recommended
GB tumor-cell labeling
Data to verify
Qualitative blue fluorescence on GB-positive cell surfaces
Reported specialized tumor-cell localization context
Supplier-reported; validation in target tissue required

Activity-Based Protein Profiling (ABPP) of Serine Proteases

Due to its stoichiometric 1:1 labeling of active-site serines, Dansyl fluoride is the right choice for active-site titration and ABPP of serine proteases like chymotrypsin and trypsin. It avoids the multi-site random labeling seen with Dansyl chloride, ensuring accurate quantification of active enzymes [1].

Orthogonal Fluorescent Tagging in Polymer Chemistry

Dansyl fluoride is highly suited for post-polymerization modifications using SuFEx click chemistry. Its ability to react quantitatively with silyl ethers under DBU catalysis allows materials scientists to introduce fluorescent tags onto polymer backbones without interfering with other click-compatible groups like azides or alkynes [2].

Long-Term Aqueous Bioconjugation Workflows

For labeling protocols requiring extended incubation in aqueous buffers, Dansyl fluoride is a more reliable choice than chloride analogs. Its resistance to spontaneous hydrolysis from pH 3 to 9 minimizes the generation of fluorescent background noise, streamlining downstream purification and analysis [1].

Application Fit Matrix

Application
Selection property
Validation focus
Serine protease active-site studies
Stoichiometric active-site labeling
1:1 labeling ratio and enzyme inactivation
AChE inhibitor probe development
Chromophore-dependent potency profile
Inhibitory potency rank across fluorophore conjugates
Fluorescence-based detection assays
High quantum yield fluorophore
Signal-to-noise ratio and detection limit
Tumor cell-surface enzyme research
GB binding specificity
GB-dependent fluorescence labeling in tissue sections

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

34523-28-9

Wikipedia

1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-

General Manufacturing Information

1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-: INACTIVE

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